19-Oxononadecanoic acid

Nuclear Receptor Pharmacology LXR Agonist Screening Lipid Signaling

Choose 19-Oxononadecanoic acid for its unique ω-aldehyde group—absent in hydroxy or diacid analogs. With quantifiable LXRβ agonist activity (EC50 1.02 µM), it outperforms endogenous oxysterols and provides superior signal-to-noise in transcriptional assays. The reactive aldehyde enables reductive amination and organometallic coupling to synthesize fluorescent, biotinylated, or photoaffinity probes. Its distinct mass (312.5 g/mol) separates it unequivocally from hydroxy (314.5) and diacid (328.5) analogs in lipidomics workflows.

Molecular Formula C19H36O3
Molecular Weight 312.5 g/mol
Cat. No. B15231200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Oxononadecanoic acid
Molecular FormulaC19H36O3
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESC(CCCCCCCCC=O)CCCCCCCCC(=O)O
InChIInChI=1S/C19H36O3/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h18H,1-17H2,(H,21,22)
InChIKeyJLQXUMTUWRGNMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

19-Oxononadecanoic Acid Procurement Guide: C19 ω-Oxo Fatty Acid for Lipidomics & LXR Research


19-Oxononadecanoic acid (CAS 51822-67-4) is a C19 long-chain ω-oxo fatty acid, structurally characterized by a terminal carboxylic acid and an aldehyde group at the opposing omega position of its 19-carbon backbone . This bifunctional, fully saturated fatty acid belongs to a niche class of oxidized lipids and has a molecular weight of 312.5 g/mol . It is utilized in advanced research fields, including lipidomics as a potential biomarker and as a specific ligand for nuclear receptors such as Liver X Receptor beta (LXRβ) [1]. Its unique oxidation state and chain length are critical parameters that distinguish its physicochemical and biological profile from other similar long-chain fatty acids, making it a specific tool rather than a general-purpose lipid reagent.

Why 19-Oxononadecanoic Acid Cannot Be Substituted with Generic Long-Chain Fatty Acids


Substituting 19-oxononadecanoic acid with seemingly similar long-chain fatty acids like 19-hydroxynonadecanoic acid or nonadecanedioic acid is not scientifically valid due to significant differences in their terminal functional groups, which dictate their biochemical behavior and specific applications. 19-Oxononadecanoic acid features a terminal aldehyde group , whereas its analogs possess a hydroxyl group (19-hydroxynonadecanoic acid) [1] or a second carboxylic acid group (nonadecanedioic acid) [2]. This fundamental chemical distinction leads to divergent reactivity, solubility profiles, and biological activities. Critically, the aldehyde moiety of 19-oxononadecanoic acid confers a unique ability to interact with specific biological targets, as demonstrated by its quantifiable activity as a rat LXRβ agonist [3], a functional property not shared by its hydroxy or dicarboxylic acid analogs. Using an incorrect analog would introduce a different functional group, invalidating experiments predicated on the specific reactivity or biological interaction of the aldehyde, and rendering any resulting data non-comparable.

Quantitative Differentiation of 19-Oxononadecanoic Acid: Key Evidence for Scientific Selection


Quantified Agonist Activity on Rat LXRβ Nuclear Receptor

19-Oxononadecanoic acid acts as a functional agonist for the rat Liver X Receptor beta (LXRβ) with a defined EC50 value, a property not observed for its close structural analog, nonadecanedioic acid [1]. This quantitative activity places its potency in context with other known LXR ligands [2].

Nuclear Receptor Pharmacology LXR Agonist Screening Lipid Signaling

Structural Differentiation from Key Analogs via Functional Group Analysis

The defining structural feature of 19-oxononadecanoic acid is its terminal aldehyde group at the C19 position, which distinguishes it from other C19 fatty acid derivatives like the hydroxy and dicarboxylic acid forms. This difference in terminal oxidation state dictates its specific reactivity as a synthetic intermediate .

Lipid Chemistry Synthetic Intermediate Structure-Activity Relationship

LXRβ Agonist Potency Relative to Established Endogenous Ligands

A comparative analysis of the EC50 value of 19-oxononadecanoic acid for rat LXRβ against published EC50 values for well-characterized endogenous oxysterol ligands provides context for its relative potency in this receptor system [1].

Nuclear Receptor Pharmacology Lipid Metabolism LXR Agonist Screening

Validated Application Scenarios for 19-Oxononadecanoic Acid Based on Quantitative Evidence


Functional Probing of LXRβ Nuclear Receptor Signaling Pathways

19-Oxononadecanoic acid is a suitable tool for studying Liver X Receptor beta (LXRβ) biology, given its quantifiable and relatively potent agonist activity (EC50 = 1.02 µM) [1]. Researchers can use this compound in cell-based assays (e.g., in HEK293FT cells) to dissect LXRβ-specific transcriptional responses related to lipid and cholesterol metabolism [1]. Its ~3-fold greater potency compared to key endogenous oxysterol ligands like 24(S),25-epoxycholesterol (EC50 = 3 µM) provides a favorable signal-to-noise ratio for pharmacological modulation studies [1][2].

Synthesis of Novel C19 ω-Functionalized Lipid Probes and Conjugates

The terminal aldehyde group of 19-oxononadecanoic acid makes it an essential synthetic intermediate for generating more complex lipid molecules [1]. Unlike its hydroxy or diacid analogs, the aldehyde allows for specific reactions like reductive amination or the addition of organometallic reagents. This enables the creation of unique, C19 ω-functionalized probes (e.g., fluorescent, biotinylated, or photoaffinity tags) for studying protein-lipid interactions, lipid trafficking, or developing targeted delivery systems [1].

Biomarker Discovery in Oxidized Lipidomics Profiling Studies

As a specific ω-oxo fatty acid, this compound can serve as a high-purity analytical standard for mass spectrometry-based lipidomics [1]. Its unique mass (312.5 g/mol) and fragmentation pattern, distinct from its hydroxy (314.5 g/mol) and diacid (328.5 g/mol) analogs, facilitate its unequivocal identification and quantitation in complex biological matrices [1][2][3]. This makes it valuable for biomarker discovery studies focused on oxidative stress, metabolic disorders, or inflammatory conditions where oxidized fatty acids are implicated.

Structure-Activity Relationship (SAR) Studies for LXR Ligand Design

The quantified activity of 19-oxononadecanoic acid at LXRβ [1] establishes it as a reference compound for SAR campaigns aimed at developing novel LXR modulators. Medicinal chemists can systematically modify its C19 aliphatic chain or terminal aldehyde group to map the chemical space required for LXR binding and activation, using its EC50 of 1.02 µM as a benchmark for potency optimization and selectivity profiling against LXRα [1][2].

Technical Documentation Hub

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